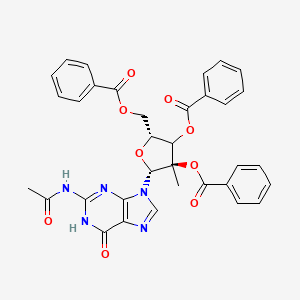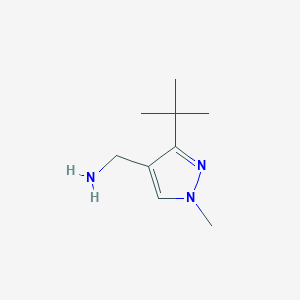
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine, also known as 3-tert-butyl-1-methylpyrazole, is an organic compound that was first synthesized in the early 1940s. It has been widely studied for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine-1-methylpyrazole is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. As a result, the compound may have an effect on the transmission of nerve impulses.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine-1-methylpyrazole have not been fully studied. However, it is believed that the compound may have an effect on the transmission of nerve impulses, as well as on the metabolism of certain lipids and proteins. It has also been suggested that the compound may have an effect on the immune system, but further research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine-1-methylpyrazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. Additionally, it is soluble in both water and organic solvents, making it suitable for use in a variety of experiments. However, it is important to note that the compound is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine-1-methylpyrazole are vast and the possibilities for further research are numerous. Future studies should focus on the compound’s mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research should be conducted to explore the compound’s potential as a fluorescent probe and its ability to act as a catalyst in the synthesis of polymers. Finally, future studies should focus on the development of safer and more efficient synthesis methods for the compound.
Aplicaciones Científicas De Investigación
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine-1-methylpyrazole has been studied for its various applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe in the study of biological systems, as a substrate in the study of enzyme kinetics, and as a reagent in the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
(3-tert-butyl-1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)8-7(5-10)6-12(4)11-8/h6H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFAOXXRUOBBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



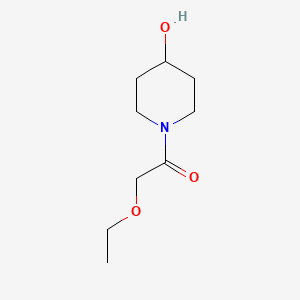
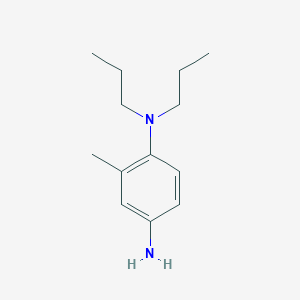
amine](/img/structure/B1462103.png)
![(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462104.png)
![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)
amine](/img/structure/B1462106.png)

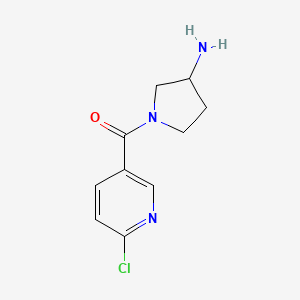
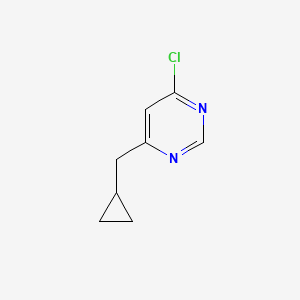

![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)
![5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol](/img/structure/B1462118.png)
